Cas no 2034441-12-6 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide)

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a hydroxypropyl group and a 1,2,3-thiadiazole carboxamide scaffold. Its structural complexity confers potential biological activity, particularly in agrochemical or pharmaceutical applications. The presence of the thiadiazole ring may enhance stability and reactivity, while the benzofuran and propyl groups could influence lipophilicity and binding affinity. This compound is of interest for research in selective inhibition or modulation of biological targets due to its hybrid heterocyclic framework. Further studies are required to fully elucidate its properties and potential applications.
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide structure
2034441-12-6 structure
Product Name:N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No:2034441-12-6
MF:C17H19N3O3S
MW:345.41606259346
CID:5351385
Update Time:2025-06-27

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propylthiadiazole-5-carboxamide
    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide
    • Inchi: 1S/C17H19N3O3S/c1-3-6-12-15(24-20-19-12)16(21)18-10-17(2,22)14-9-11-7-4-5-8-13(11)23-14/h4-5,7-9,22H,3,6,10H2,1-2H3,(H,18,21)
    • InChI Key: RWQZQGKNDSMPQJ-UHFFFAOYSA-N
    • SMILES: S1C(=C(CCC)N=N1)C(NCC(C)(C1=CC2C=CC=CC=2O1)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 453
  • XLogP3: 2.7
  • Topological Polar Surface Area: 117

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>

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Additional information on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

Introduction to N-[2-(1-benzofuran-2-yl-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

N-[2-(1-benzofuran-2-yl-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 2034441-12-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzofuran moiety and a hydroxyl-substituted propyl chain, which contribute to its unique chemical properties and biological interactions.

The benzofuran ring is a prominent feature in many bioactive molecules, often contributing to their binding affinity and metabolic stability. In the context of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide, the presence of this aromatic system may facilitate interactions with biological targets such as enzymes and receptors. Additionally, the hydroxyl group in the propyl chain introduces polarity and hydrogen bonding capabilities, enhancing the molecule's solubility and reactivity in biological systems.

The thiadiazole core is another critical component of this compound, known for its broad spectrum of biological activities. Thiadiazole derivatives have been extensively studied for their potential in treating various diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The specific arrangement of nitrogen atoms in the thiadiazole ring imparts unique electronic properties that can influence the compound's interaction with biological targets. In N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide, the thiadiazole ring is further functionalized with a propyl substituent at the 4-position, which may modulate its pharmacokinetic behavior and bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. The combination of a benzofuran moiety and a hydroxyl-substituted propyl chain in N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide suggests that it may exhibit multiple modes of action. For instance, the benzofuran ring could interact with aromatic binding pockets in proteins, while the hydroxyl group could engage in hydrogen bonding interactions. The thiadiazole core further adds to this complexity by providing additional sites for binding and modulating biological activity.

In vitro studies have begun to explore the potential pharmacological properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide. Preliminary data indicate that this compound may possess inhibitory activity against certain enzymes and receptors relevant to human health. For example, it has shown promise in assays targeting enzymes involved in inflammation and oxidative stress pathways. These findings align with the broader efforts in drug discovery to identify molecules that can modulate these critical biological processes.

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as cyclization reactions to form the thiadiazole core and functional group interconversions to introduce the benzofuran moiety and hydroxyl-substituted propyl chain. The synthetic route must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

The chemical stability of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide is another critical consideration in its development as a potential therapeutic agent. Stability studies under various conditions (e.g., temperature, pH) are necessary to assess its shelf life and storage requirements. Additionally, understanding its degradation pathways can provide insights into potential side effects or metabolites that may arise during its use in biological systems.

The potential applications of N-[2-(1-benzofuran-2-yli)-l-l~hydroxypropyI]-4-propyI-I ,Z',3'-thiadiazol~carboxamide are vast and span across multiple therapeutic areas. Given its structural features and preliminary pharmacological activity , it may be explored as a lead compound for further drug development . Researchers are particularly interested in its potential as an anti-inflammatory agent , where modulation of inflammatory pathways could lead to novel treatments for chronic diseases such as rheumatoid arthritis . Furthermore , its ability to interact with enzymes involved in oxidative stress suggests possible applications in neuroprotective therapies , which are increasingly relevant given aging populations worldwide .

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like N-[Z( I -benzofuran~ 21 yl ) - 21 hydrox ypropyll - 4 - prop yl - 12 , 32 - thi ad ia z ol e - S - car box am ide . Molecular docking simulations can predict how this compound might bind to specific targets by modeling its interactions at an atomic level . These simulations not only save time but also provide valuable insights into optimizing its structure for better efficacy . As computational power continues to grow , such methods will play an increasingly important role i n drug design .

In conclusion , N-[Z( I -benzofuran~ 21 yl ) - 21 hydrox ypropyll - 4 - prop yl - I , Z ' , 32 - thi ad ia z ol e - S - car box am ide ( CAS No . 203444I ~ I 26 ) represents an exciting advancement i n pharmaceutical chemistry . Its unique structural features , coupled with preliminary evidence o f bioactivity , make it a compelling candidate for further investigation . As research progresses , we can expect more insights into its mechanism o f action , pharmacokinetic properties , and therapeutic potential . The continued exploration o f thiadiaz ole derivatives like this one holds great promise for addressing unmet medical needs i n the years ahead .

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